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Compound of Interest
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Cat. No.: B146823 Get Quote

An In-depth Technical Guide to the Chemical Reactivity of the Amine Group in Ethyl
Anthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl anthranilate (ethyl 2-aminobenzoate) is an aromatic ester widely utilized in the flavor,

fragrance, and pharmaceutical industries.[1][2] Its structure, featuring a primary aromatic amine

and an ethyl ester group ortho to each other on a benzene ring, provides a rich scaffold for

chemical modification. The nucleophilicity of the amine group, influenced by the electron-

withdrawing ester, makes it a versatile starting material for the synthesis of a diverse range of

heterocyclic compounds and other complex organic molecules. This guide provides a detailed

exploration of the key reactions involving the amine functionality of ethyl anthranilate,

complete with experimental protocols, quantitative data, and process visualizations.

Physicochemical and Spectroscopic Data
A summary of the key physical and spectral properties of ethyl anthranilate is provided below.
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Property Value

Molecular Formula C₉H₁₁NO₂[3][4]

Molecular Weight 165.19 g/mol [3][4]

Appearance
Colorless to pale yellow liquid with a fruity,

grape-like odor[1][3][5]

Melting Point 13-15 °C[1]

Boiling Point 260-267 °C[1][4][5]

Density 1.117 g/mL at 25 °C[1]

Refractive Index n20/D 1.564[1]

Solubility
Insoluble in water; soluble in ethanol, ether, and

other organic solvents[1][3][6]

¹H NMR Spectral data available[7][8]

IR Spectrum Spectral data available[3][9]

UV/Vis max (Alcohol) 225 nm, 250 nm, 338 nm[3]

Core Reactivity of the Amine Group
The lone pair of electrons on the nitrogen atom of the amine group makes it a potent

nucleophile and a weak base.[10] Its reactivity is central to a variety of important chemical

transformations.

Acylation Reactions
The primary amine of ethyl anthranilate readily reacts with acylating agents such as acid

chlorides and anhydrides to form N-acyl derivatives (amides). This reaction is fundamental for

introducing a wide range of functional groups and for the synthesis of heterocyclic systems.
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Reactants

Ethyl Anthranilate

N-Acyl Ethyl Anthranilate
Derivative

 Reaction 

Acylating Agent
(e.g., Acetyl Chloride)

Solvent/Base
(e.g., Triethylamine, CH₂Cl₂)

 Conditions 

Byproduct
(e.g., HCl)

 Forms 

Click to download full resolution via product page

Caption: General workflow for the acylation of ethyl anthranilate.

Quantitative Data: Acylation
Product Acylating Agent Conditions Yield (%)

N-Chloroacetyl-

anthranilic acid ethyl

ester

Chloroacetyl chloride
Triethylamine, CH₂Cl₂,

2 hours
90%[5]

Methyl-2-acetamido

benzoate*
Acetyl chloride

Ethanol, Microwave

irradiation
Not specified

Note: Data for methyl anthranilate is often analogous to ethyl anthranilate reactivity.

Experimental Protocol: Synthesis of N-Chloroacetyl-
anthranilic acid ethyl ester[5]

Dissolve ethyl anthranilate in dichloromethane (CH₂Cl₂).

Add triethylamine to the solution as a base.

Cool the mixture in an ice bath.

Slowly add chloroacetyl chloride dropwise to the stirred solution.
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Allow the reaction to proceed for 2 hours at room temperature.

Monitor the reaction to completion using thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with water to remove triethylamine

hydrochloride.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the product by recrystallization or column chromatography.

Schiff Base Formation
Ethyl anthranilate condenses with aldehydes or ketones to form Schiff bases (imines).[11][12]

This reaction is particularly important in the fragrance industry for creating stable, long-lasting

aroma compounds. The reaction typically involves the removal of water to drive the equilibrium

towards the product.[11]

Ethyl Anthranilate

Condensation
(Heat, Vacuum)

Aldehyde or Ketone
(e.g., Ethyl Vanillin)

Schiff Base
 Forms 

H₂O
(byproduct)

 Removes 

Click to download full resolution via product page

Caption: Logical diagram of Schiff base formation from ethyl anthranilate.

Experimental Protocol: General Schiff Base
Synthesis[12][14]

Combine equimolar amounts of ethyl anthranilate and the desired aldehyde (e.g., ethyl

vanillin) in a reaction flask.[13]
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Optionally, a solvent or diluent (like diethyl phthalate) can be used to prevent darkening and

control viscosity.[11][14]

Heat the mixture gently while applying a vacuum to facilitate the removal of the water

byproduct.[11]

Continue the reaction until the theoretical amount of water has been collected or until TLC

indicates the consumption of starting materials.

The reaction is often not driven to 100% completion to maintain a lighter color.[11]

The resulting product, a viscous yellow liquid or solid, is typically used without further

purification.[11]

Diazotization Reactions
Aromatic primary amines like ethyl anthranilate can be converted to highly reactive diazonium

salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid

like HCl) at low temperatures (0-5 °C).[10][15] These intermediates are rarely isolated and are

used directly in subsequent reactions, such as Sandmeyer reactions (to introduce halides) or

azo coupling.

Ethyl Anthranilate

Ethyl 2-(diazonium)benzoate Salt

 Diazotization 

NaNO₂ + Strong Acid (HCl)
0-5 °C

Azo Compound (Dye)

 Azo Coupling 

Coupling Partner
(e.g., Phenol)
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Caption: Experimental workflow for diazotization and subsequent azo coupling.

Experimental Protocol: Diazotization of an Aromatic
Amine[16]
This protocol is adapted from a procedure for ethyl 4-aminobenzoate but follows the same

chemical principles.

Dissolve ethyl anthranilate in an aqueous solution of a strong acid (e.g., 6 M HCl). Gentle

heating may be required.

Cool the solution to 0-5 °C in an ice-water bath.

Prepare a solution of sodium nitrite in water.

Slowly add the cold sodium nitrite solution to the cold, stirred solution of the amine salt.

Maintain the temperature below 5 °C throughout the addition.

Stir the resulting diazonium salt solution in the ice bath for 5-10 minutes.

The cold diazonium salt solution is now ready for use in a subsequent reaction (e.g., addition

to a cold solution of a coupling partner like potassium iodide or a phenol).

Cyclization Reactions: Synthesis of Heterocycles
The ortho-positioning of the amine and ester groups in ethyl anthranilate makes it an ideal

precursor for synthesizing fused heterocyclic systems, which are prevalent in medicinal

chemistry.

A. Quinazolinone Synthesis
Ethyl anthranilate reacts with compounds like ureas or isocyanates to form quinazolin-2,4-

diones, a core structure in many pharmaceutical agents.[16][17]

Quantitative Data: Quinazolinone Synthesis
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Co-reactant Conditions Yield (%) Reference

N-pyridyl Ureas 120 °C, 20 h, neat up to 89% [16]

Propyl isocyanate

Xylene, 110 °C, 2 h;

then NaOMe, 90 °C, 2

h

Not specified [17]

Experimental Protocol: Synthesis of 3-(Pyridin-2-
yl)quinazolin-2,4(1H,3H)-diones[17]

Place N-pyridyl urea (0.2 mmol) and ethyl anthranilate (1 mmol) in a reaction vial.

Stir the resulting mixture at 120 °C for 20 hours.

Cool the reaction mixture to room temperature.

Add diethyl ether (5 mL) to the mixture to induce precipitation.

Isolate the precipitate by filtration.

Wash the collected solid with fresh diethyl ether to afford the purified quinazolin-2,4-dione

product.

B. Acridone Synthesis
Acridones, another class of biologically significant heterocycles, can be synthesized starting

from anthranilic acid (derived from the hydrolysis of ethyl anthranilate) via condensation with

phenols followed by cyclization.[18] The initial step often involves an N-arylation of the amine.
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Caption: Simplified pathway for the synthesis of acridone derivatives.

Experimental Protocol: Synthesis of Acridone from N-
Phenylanthranilic Acid[20]
This protocol starts from N-phenylanthranilic acid, which can be prepared from ethyl
anthranilate.

Prepare a solution of N-phenylanthranilic acid (0.2 mole) in concentrated sulfuric acid (100

mL) in a 500-cc flask.

Heat the solution on a boiling water bath for four hours.

Pour the hot acid solution into 1 liter of boiling water, taking care to avoid spattering.
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Boil the resulting mixture for five minutes to precipitate the crude acridone.

Filter the hot mixture and collect the yellow precipitate.

Boil the moist solid in a solution of sodium carbonate (30 g in 400 cc of water) for five

minutes to remove unreacted starting material.

Collect the purified acridone by suction filtration and wash thoroughly with water.

Dry the product in air.

Conclusion
The amine group of ethyl anthranilate is a key functional handle that enables a vast and

diverse range of chemical transformations. Its nucleophilic character allows for straightforward

acylation, alkylation, and Schiff base formation, while its ability to form diazonium salts opens

pathways to numerous other derivatives. Most significantly, its strategic placement ortho to the

ester group makes it an invaluable precursor for the construction of complex, fused heterocyclic

systems like quinazolinones and acridones, which are of high interest in drug discovery and

materials science. The protocols and data presented herein serve as a technical guide for

leveraging the reactivity of this versatile building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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